N-(3-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
N-(3-Methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-methylphenylsulfonamido group at position 2 and an acetamide moiety at position 2. The acetamide chain is further linked to a 3-methoxyphenethyl group, which introduces aromatic and electron-donating characteristics.
The compound’s synthesis likely involves sequential nucleophilic substitution and coupling reactions, as inferred from analogous pathways described for structurally related molecules. For example, thiazole rings are typically constructed via Hantzsch thiazole synthesis, while sulfonamide groups are introduced through reactions of sulfonyl chlorides with amines . The 3-methoxyphenethyl substituent may be appended via alkylation or amide-bond formation, leveraging methodologies similar to those in and .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-15-6-8-19(9-7-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-11-10-16-4-3-5-18(12-16)28-2/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPYRNUFEZOGFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 342.44 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits anticancer activity . The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of specific oncogenic signaling pathways, such as the PI3K/Akt pathway. This suggests its potential as a therapeutic agent in cancer treatment.
-
Case Studies :
- In vitro studies demonstrated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines when treated with varying concentrations of the compound .
- Animal models have shown that administration of the compound resulted in significant tumor shrinkage compared to control groups, indicating its potential efficacy in vivo .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects . Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Mechanism : The anti-inflammatory action is believed to be mediated through the suppression of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
- Research Findings :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | Approximately 70% |
| Half-life | 4 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urinary |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile. In animal studies, no significant adverse effects were observed at therapeutic doses. However, further studies are required to fully assess long-term safety and potential side effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
In contrast, the bicyclo[2.2.1]heptane group in Compound 17d introduces steric bulk, which may improve target selectivity but reduce solubility .
Electronic and Steric Modifications :
- Halogenated derivatives (e.g., bromo in , fluoro in ) exhibit higher molecular weights and altered electronic profiles. Fluorine’s electronegativity can stabilize adjacent bonds, reducing oxidative metabolism, while bromine may participate in halogen bonding with biological targets.
- The sulfonamido group is conserved across most analogues, suggesting its critical role in hydrogen bonding or electrostatic interactions with enzymes (e.g., carbonic anhydrase or kinase targets) .
Heterocyclic Diversity: Compounds incorporating additional rings (e.g., quinazolinone in or benzo[d][1,4]dioxine in ) demonstrate expanded π-π stacking capabilities, which could enhance binding affinity to aromatic-rich enzyme pockets.
Synthetic Accessibility :
- The target compound’s synthesis is likely more straightforward than that of bis-heterocyclic derivatives (e.g., ’s oxazole-thiazole hybrids), which require multi-step coupling and cyclization reactions .
Preparation Methods
Passerini-Dömling Reaction for Thiazole Formation
The Passerini-Dömling reaction enables the one-pot synthesis of thiazoles from thiocarboxylic acids, aldehydes, and isocyanides. For instance, the synthesis of tubulysin analogs employed a thiocarboxylic acid (e.g., 4-methylbenzenethioic acid), an aldehyde (e.g., 2-bromoacetaldehyde), and a Schöllkopf isocyanide to yield a thiazole intermediate. Applied to the target compound, this method could generate the 2-aminothiazol-4-yl scaffold (Table 1).
Table 1: Optimization of Passerini-Dömling Reaction for Thiazole Synthesis
| Component | Example Reagent | Yield (%) | Conditions |
|---|---|---|---|
| Thiocarboxylic Acid | 4-Methylbenzenethioic acid | 78 | CH₂Cl₂, RT, 24 h |
| Aldehyde | 2-Bromoacetaldehyde | - | - |
| Isocyanide | tert-Butyl isocyanide | - | - |
This approach avoids isolation of unstable intermediates, enhancing scalability. Post-reaction deprotection (e.g., Boc removal) yields the free amine required for sulfonamidation.
The introduction of the 4-methylphenylsulfonamido group necessitates selective sulfonamidation of the thiazole’s primary amine.
Direct Sulfonylation with 4-Methylbenzenesulfonyl Chloride
Patent EP3939968A1 demonstrates sulfonamidation using 4-methylbenzenesulfonyl chloride under basic conditions. For example, (S)-2-amino-4-methylpentanoic acid reacted with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) to afford the sulfonamide in 85% yield. Applied to the thiazole amine:
- Reaction Protocol :
- Dissolve 2-aminothiazole (1.0 equiv) in DCM.
- Add TEA (2.5 equiv) and 4-methylbenzenesulfonyl chloride (1.2 equiv).
- Stir at 0°C → RT for 12 h.
- Quench with H₂O, extract with DCM, and purify via silica chromatography.
Key Data :
Acetamide Coupling with 3-Methoxyphenethylamine
The final step involves coupling the sulfonamido-thiazole carboxylic acid with 3-methoxyphenethylamine.
Carbodiimide-Mediated Amide Bond Formation
PubChem data for analogous acetamides (e.g., 2-(3-methoxyphenyl)-N-(4-methylphenyl)acetamide) confirms the efficacy of EDC/HOBt coupling. For the target compound:
Synthesis of 2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)acetic Acid :
- Hydrolyze the thiazole ester (from Step 1) using LiOH in THF/H₂O.
Coupling Protocol :
- Activate the carboxylic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF.
- Add 3-methoxyphenethylamine (1.1 equiv) and stir at RT for 24 h.
- Purify via recrystallization (EtOAc/hexane).
Key Data :
Process Optimization and Challenges
Regioselectivity in Thiazole Formation
The Passerini-Dömling reaction’s regioselectivity depends on the aldehyde’s electronic properties. Electron-deficient aldehydes (e.g., 2-bromoacetaldehyde) favor thiazole formation over oxazoles. Microwave irradiation (100°C, 1 h) improved yields to 85% in model systems.
Sulfonamidation Side Reactions
Competitive over-sulfonylation is mitigated by using a slight excess of sulfonyl chloride (1.2 equiv) and low temperatures (0°C).
Amide Coupling Efficiency
EDC/HOBt outperforms DCC due to reduced racemization. Adding DMAP (0.1 equiv) accelerates activation, shortening reaction times to 12 h.
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for N-(3-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, and how can purity be ensured?
- Methodology :
- Step 1 : Construct the thiazole core via cyclization of α-haloketones with thiourea derivatives under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .
- Step 2 : Introduce the 4-methylphenylsulfonamido group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., K₂CO₃) to drive the reaction .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and final products via recrystallization (ethanol/water) .
- Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR and high-resolution mass spectrometry .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Assign methoxyphenethyl and sulfonamido proton environments (δ 2.4–3.1 ppm for methylene groups; δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (expected m/z ~470–500) and fragment ions corresponding to thiazole ring cleavage .
- HPLC : Monitor batch consistency with retention time reproducibility (±0.1 min) and UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across cancer cell lines)?
- Methodology :
- Standardize Assays : Use identical cell lines (e.g., MCF-7, HeLa) and incubation times (48–72 hrs) to minimize variability .
- Control for Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid precipitation in cell media .
- Validate Mechanisms : Pair cytotoxicity assays with target engagement studies (e.g., enzyme inhibition assays for kinases linked to the sulfonamido group) .
Q. What crystallographic challenges arise in determining this compound’s 3D structure, and how can SHELX software address them?
- Challenges :
- Twinned Crystals : Common due to flexible methoxyphenethyl and sulfonamido side chains. Use SHELXD for twin-law identification and SHELXL for refinement .
- Disorder : Partial occupancy of the methoxy group may require constraints in SHELXL (e.g., DFIX for bond lengths) .
Q. How to design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
- Strategy :
- Core Modifications : Replace the thiazole with oxazole or pyridine rings to assess electronic effects on target binding .
- Substituent Variation : Test halogen (Cl, Br) or electron-withdrawing groups (NO₂) on the 4-methylphenylsulfonamido moiety to enhance enzyme inhibition .
- Pharmacokinetic Profiling : Measure logP (via shake-flask method) and metabolic stability (microsomal assays) to prioritize derivatives .
Q. What methodological approaches elucidate the compound’s mechanism of action in antimicrobial studies?
- Experimental Design :
- Target Identification : Use affinity chromatography with immobilized compound to pull down bacterial proteins (e.g., FabH in fatty acid biosynthesis) .
- Resistance Studies : Serial passage assays with S. aureus to monitor MIC shifts and identify mutations via whole-genome sequencing .
- Synergy Testing : Combine with β-lactams or fluoroquinolones in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
- Troubleshooting :
- Solubility : Compare results across solvents (e.g., DMSO vs. PBS) using nephelometry. Note that sulfonamides may form aggregates in aqueous buffers .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolytic degradation products (e.g., free thiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
